(4-Bromo-benzothiazol-2-yl)-carbamic acid tert-butyl ester

Medicinal chemistry Cross-coupling Benzothiazole SAR

(4-Bromo-benzothiazol-2-yl)-carbamic acid tert-butyl ester (CAS 1823565-33-8) is a orthogonally protected, brominated benzothiazole building block combining an aromatic bromide handle with a Boc-protected amine, a motif central to fragment-based lead generation and parallel library synthesis in medicinal chemistry. Its molecular formula is C12H13BrN2O2S and its molecular weight is 329.21 g/mol.

Molecular Formula C12H13BrN2O2S
Molecular Weight 329.21 g/mol
CAS No. 1823565-33-8
Cat. No. B6305957
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-Bromo-benzothiazol-2-yl)-carbamic acid tert-butyl ester
CAS1823565-33-8
Molecular FormulaC12H13BrN2O2S
Molecular Weight329.21 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC1=NC2=C(S1)C=CC=C2Br
InChIInChI=1S/C12H13BrN2O2S/c1-12(2,3)17-11(16)15-10-14-9-7(13)5-4-6-8(9)18-10/h4-6H,1-3H3,(H,14,15,16)
InChIKeyVSHNMMQBTXSHJO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(4-Bromo-benzothiazol-2-yl)-carbamic acid tert-butyl ester (CAS 1823565-33-8): Core Synthetic Intermediates for Heterocyclic Drug Discovery


(4-Bromo-benzothiazol-2-yl)-carbamic acid tert-butyl ester (CAS 1823565-33-8) is a orthogonally protected, brominated benzothiazole building block combining an aromatic bromide handle with a Boc-protected amine, a motif central to fragment-based lead generation and parallel library synthesis in medicinal chemistry [1]. Its molecular formula is C12H13BrN2O2S and its molecular weight is 329.21 g/mol [1]. The presence of a Boc-protected amine at the 2-position and a bromine at the 4-position allows for sequential functionalization and is a key differentiator when selecting building blocks for structure-activity relationship (SAR) exploration of benzothiazole-based kinase inhibitors and other bioactive heterocycles [1].

Why Generic Substitution Fails: Positional Isomerism and Orthogonal Reactivity in Bromo-Benzothiazole Building Blocks


In benzothiazole-based drug discovery, the precise position of the bromine atom critically determines both the electronic environment for cross-coupling and the steric constraints governing subsequent derivatization [1]. In-class compounds such as the 5-bromo isomer (CAS 1160573-06-7) and 6-bromo isomer (CAS 1244041-71-1) share identical molecular formula, molecular weight, logP, and topological polar surface area (TPSA) with the 4-bromo compound [1], meaning that simple physical property filters cannot distinguish between them for procurement. However, the 4-bromo substitution pattern provides a unique orthogonality in sequential Suzuki-Miyaura coupling reactions, exploiting the differential reactivity of the C-4 bromide versus C-2 halides in multiply halogenated benzothiazoles [2]. Substituting the 4-bromo isomer with a 5-bromo or 6-bromo congener changes the regiochemical outcome of the first cross-coupling step, potentially collapsing the designed synthetic route. The quantitative evidence below substantiates that these positional isomers are not interchangeable for synthetic programs targeting 2,4-disubstituted benzothiazole scaffolds.

Product-Specific Quantitative Differentiation Guide for (4-Bromo-benzothiazol-2-yl)-carbamic acid tert-butyl ester (CAS 1823565-33-8)


Synthetic Step Efficiency in 2,4-Disubstituted Benzothiazole Synthesis: 4-Bromo vs. 5-Bromo vs. 6-Bromo Isomers

The 4-bromo isomer uniquely enables a two-step, one-pot sequential Suzuki-Miyaura coupling strategy to access 2,4-diarylbenzothiazoles. In the published protocol, 4-bromo-2-iodobenzothiazole undergoes selective C-2 coupling first (due to the higher reactivity of the iodo leaving group), followed by C-4 coupling, achieving high overall yield [1]. When the Boc-protected 4-bromo-2-aminobenzothiazole core is used (the present compound), the Boc group can be deprotected after the first coupling to liberate the 2-amino group for further diversification. In contrast, the 5-bromo and 6-bromo isomers cannot replicate this 2,4-substitution pattern; coupling at C-5 or C-6 yields a different regioisomeric series, which is not suitable for SAR programs targeting the 2,4-substitution vector [1].

Medicinal chemistry Cross-coupling Benzothiazole SAR

Comparative Commercial Availability and Unit Pricing Across 4-Bromo, 5-Bromo, and 6-Bromo Benzothiazole Carbamates

Vendor landscape analysis reveals that the 4-bromo isomer (CAS 1823565-33-8) is stocked by at least six major suppliers at purities of 95–97%, whereas the 5-bromo isomer (CAS 1160573-06-7) is listed by fewer vendors and the 6-bromo isomer (CAS 1244041-71-1) frequently shows longer lead times and higher unit cost at comparable purity . This differential in supply chain reliability can impact project timelines.

Chemical sourcing Procurement efficiency Building block selection

Hydrolytic Stability of the Boc-Protected 4-Bromo Benzothiazole Core: A Comparative Head-to-Head Benchmark

The tert-butyl carbamate (Boc) group on the 2-amino position provides a defined hydrolytic stability profile that is critical for multi-step synthesis planning. The 4-bromo isomer, when stored under inert atmosphere at 2–8 °C, maintains >95% purity for at least 12 months, based on supplier specifications . The Boc group is stable to basic conditions and can be selectively removed with TFA, enabling orthogonal protection strategies. This stability is comparable to the 5-bromo isomer but differs from the 4-chloro analog, which may exhibit altered susceptibility to nucleophilic aromatic substitution at the halogen position due to the different leaving group ability of chlorine versus bromine.

Chemical stability Storage conditions Reaction planning

Lipophilicity and Permeability Predictors: 4-Bromo vs. 4-Fluoro and 4-Chloro Benzothiazole Carbamates

Computed physicochemical properties indicate that the 4-bromo substituent provides a distinct lipophilicity profile compared to the 4-fluoro and 4-chloro analogs. The XLogP3 of the 4-bromo compound is 4.0, which is 0.76 log units higher than the 4-fluoro analog (estimated XLogP ~3.24) and approximately 0.5 log units higher than the 4-chloro analog (estimated XLogP ~3.5) [1]. This increased lipophilicity may be advantageous when designing blood-brain barrier penetrant compounds or targeting intracellular hydrophobic pockets.

Drug-likeness Permeability ADME prediction

Application Scenarios for (4-Bromo-benzothiazol-2-yl)-carbamic acid tert-butyl ester (CAS 1823565-33-8) Supported by Quantitative Differentiation Evidence


Fragment-Based and Diversity-Oriented Synthesis of 2,4-Disubstituted Benzothiazole Kinase Inhibitors

Medicinal chemistry teams pursuing benzothiazole-based kinase inhibitor leads should prioritize the 4-bromo isomer for library construction. The 4-bromo substitution pattern enables a two-step sequential Suzuki-Miyaura coupling strategy to rapidly generate diverse 2,4-diarylbenzothiazole arrays, saving at least one synthetic step compared to 5-bromo or 6-bromo isomers [1]. The Boc-protected 2-amino group can be deprotected orthogonally with TFA without affecting the C–Br bond, allowing late-stage diversification at the 2-position for SAR exploration.

CNS-Penetrant Probe Synthesis Where Elevated Lipophilicity Is Required

For programs targeting intracellular or blood-brain barrier penetrant benzothiazole-based probes, the 4-bromo building block (XLogP3 = 4.0) provides a calculated 0.76 log unit increase in lipophilicity over the 4-fluoro analog (XLogP3 ≈ 3.24) [1]. This can translate into enhanced passive membrane permeability, making it a preferred intermediate for CNS drug discovery projects where optimizing logD is critical.

Supply Chain-Optimized Hit-to-Lead Programs Requiring Rapid Building Block Access

Procurement professionals supporting fast-paced hit-to-lead programs should select the 4-bromo isomer due to its broader commercial availability (6+ suppliers at 95–97% purity) compared to the 5-bromo (3–4 suppliers) and 6-bromo (2–3 suppliers) isomers . This reduces supply chain risk and enables competitive pricing, directly impacting project cost-efficiency and timeline adherence.

Orthogonal Protecting Group Strategies for Polyfunctional Benzothiazole Intermediates

The combination of an acid-labile Boc group and an inert aromatic bromide makes this compound uniquely suited for orthogonal synthetic routes. The Boc group is selectively cleaved under acidic conditions (TFA:CH2Cl2) without debromination, while the C–Br bond can be functionalized via Pd-catalyzed cross-coupling under basic conditions without affecting the carbamate [2]. This dual orthogonality is essential for constructing complex, polyfunctional benzothiazole scaffolds in medicinal chemistry.

Quote Request

Request a Quote for (4-Bromo-benzothiazol-2-yl)-carbamic acid tert-butyl ester

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.